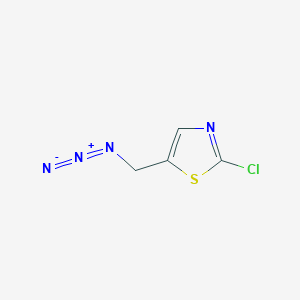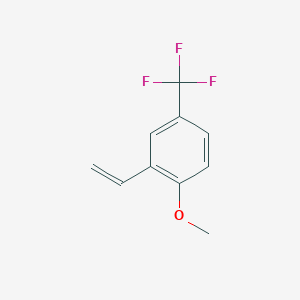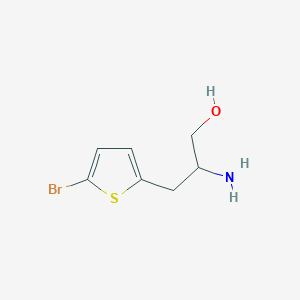
(r)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, chloro, and difluoro groups in its structure suggests it may have interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available 3-chloro-2,4-difluoroaniline.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Reaction Conditions: Typical reaction conditions may include the use of solvents like ethanol or methanol, and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield imines, while substitution reactions could introduce new functional groups at the chloro or difluoro positions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Protein Interaction: Could be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: May be used in the synthesis of diagnostic agents for imaging or detection of diseases.
Industry
Material Science:
Agriculture: Could be used in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group suggests it could form hydrogen bonds, while the chloro and difluoro groups may participate in hydrophobic interactions.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Lacks the difluoro groups, which may affect its reactivity and biological activity.
®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, which may influence its chemical properties.
®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol: Contains a single fluorine atom, potentially altering its interactions and reactivity.
Uniqueness
The unique combination of amino, chloro, and difluoro groups in ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H8ClF2NO |
|---|---|
分子量 |
207.60 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChIキー |
UOYLTWDKRWFKNQ-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C(=C1[C@H](CO)N)F)Cl)F |
正規SMILES |
C1=CC(=C(C(=C1C(CO)N)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















